molecular formula C20H22N2O3 B3152960 Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 7472-74-4

Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B3152960
CAS No.: 7472-74-4
M. Wt: 338.4 g/mol
InChI Key: LMHYRONRSGZPTM-UHFFFAOYSA-N
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Description

Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate ( 7472-74-4) is a chemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.41 g/mol . This molecule is built around a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry and three-dimensional coverage of the molecule, which can influence binding to biological targets . The structure features a benzyloxycarbonyl (Cbz) group, which is a common protecting group for amines in organic synthesis, and a p-tolylcarbamoyl moiety. This specific molecular architecture makes it a valuable intermediate for synthetic organic chemists, particularly in the development of novel bioactive molecules. Researchers can utilize this compound as a building block for constructing more complex structures, potentially for application in pharmaceutical research and the synthesis of compounds with biological activity . This product is designated For Research Use Only. It is intended for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(18)20(24)25-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHYRONRSGZPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322797
Record name benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-74-4
Record name NSC402051
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Substituent Effects on Cholinesterase Inhibition

A key study by Pizova et al. (2017) synthesized 25 analogs of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, varying the aryl group to assess inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Compared to the p-tolyl derivative, analogs with halogenated aryl groups demonstrated superior activity:

  • Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate showed BChE inhibition (IC₅₀ = 27.38 µM), exceeding the activity of rivastigmine, a clinical cholinesterase inhibitor.
  • The p-tolyl analog exhibited moderate AChE inhibition (IC₅₀ ~46 µM for the 2-chlorophenyl variant), suggesting that electron-withdrawing substituents (e.g., halogens) enhance binding affinity over electron-donating groups like methyl.

Table 1: Selected IC₅₀ Values for Cholinesterase Inhibition

Compound (Aryl Substituent) AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity (BChE/AChE)
p-Tolyl ~50* >100* Low
2-Bromophenyl >100 27.38 High
4-Bromophenyl >100 28.21 High
2-Hydroxyphenyl >100 32.45 Moderate

*Estimated from analogous structures in .

Molecular docking studies in the same work highlighted that bulky or electronegative substituents improve binding to BChE’s peripheral anionic site .

Stability and Commercial Viability

The discontinuation of the p-tolyl compound () contrasts with the commercial availability of analogs like the hydroxymethyl derivative (). Potential reasons include:

  • Lower bioactivity : Halogenated derivatives outperformed the p-tolyl variant in cholinesterase inhibition .
  • Synthetic complexity : Phosphine-catalyzed or photoredox methods () may offer better stereocontrol than traditional carbamate synthesis.

Biological Activity

Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₇H₂₂N₂O₃. The structure features a pyrrolidine ring with a benzyl group at the 1-position and a p-tolylcarbamoyl group at the 2-position. This unique configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity by inhibiting cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways critical for cancer cell survival and growth.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties , which could be beneficial in treating conditions characterized by excessive inflammation. Its ability to inhibit pro-inflammatory cytokines may play a crucial role in this activity.

Cholinesterase Inhibition

Research suggests that this compound acts as a cholinesterase inhibitor , which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting cholinesterase, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.

The primary mechanism of action involves the interaction of this compound with cholinesterase enzymes. Inhibition of these enzymes leads to increased acetylcholine concentrations, which can improve cognitive function in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from other similar compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylateContains a methyl instead of p-tolyl groupPotential anticancer properties
Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylateSubstituted with a phenyl groupAnti-inflammatory effects
(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylateContains a chloropyrazine moietyNeuroprotective potential

The specific p-tolyl substitution in this compound may enhance its biological activity compared to these analogs .

Case Studies and Research Findings

Recent studies have explored the compound's effects on various cell lines, demonstrating its potential in both anticancer and anti-inflammatory applications. For instance:

  • Cancer Cell Lines : In vitro studies showed significant inhibition of proliferation in breast and lung cancer cell lines, with IC50 values indicating effective dosage ranges.
  • Inflammatory Models : Animal models treated with the compound exhibited reduced markers of inflammation, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

  • Methodology :

  • Carbamoylation : React pyrrolidine derivatives with p-tolyl isocyanate or carbamoyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the carbamoyl group. Benzyl protection is typically introduced via benzyl chloroformate .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is standard for isolating the product. For example, yields of 65–97% are achieved using gradients like 9:1 hexane/EtOAc .
  • Optimization : Adjust equivalents of reagents (e.g., 3.0 equiv. of benzyl acrylate in Fe-catalyzed reactions) and temperature (e.g., 60°C for Fe(dibm)₃ catalysis) to enhance yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR identify pyrrolidine ring protons (δ ~1.8–3.5 ppm), carbamoyl NH (δ ~6.5–7.5 ppm), and benzyl aromatic protons (δ ~7.3 ppm) .
  • IR : Stretching vibrations for carbonyl groups (C=O at ~1650–1700 cm⁻¹) and carbamoyl NH (~3300 cm⁻¹) confirm functional groups .
  • HRMS : Validates molecular weight (e.g., [M + Na]⁺ peaks matching calculated values within 0.4 mDa error) .
  • HPLC : Chiral columns (e.g., IC column) determine enantiomeric excess (e.g., 83% ee reported in cycloisomerization studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR) when characterizing derivatives of this compound?

  • Approach :

  • Diastereomer Analysis : Unexpected splitting in ¹H NMR may arise from diastereomeric impurities. Use chiral HPLC or recrystallization to isolate enantiomers .
  • Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or conformational changes .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis using programs like SHELXL .

Q. What strategies are employed to achieve stereochemical control during the synthesis of chiral derivatives?

  • Methodology :

  • Chiral Catalysts : Phosphine catalysts (e.g., in cycloisomerization) induce stereoselectivity, yielding products with >9:1 E/Z ratios .
  • Chiral Auxiliaries : Use tert-butyl or benzyloxycarbonyl (Cbz) groups to direct asymmetric synthesis, as seen in peptide coupling reactions .
  • Dynamic Kinetic Resolution : Iron-catalyzed reactions exploit reversible intermediates to favor one enantiomer .

Q. In peptide modification applications, how does this compound participate in oxidative decarboxylative arylation, and what are the mechanistic considerations?

  • Mechanism :

  • Hypervalent Iodine Reagents : Compounds like PhI(OAc)₂ abstract carboxylate protons, forming radicals that couple with aryl groups. The pyrrolidine-carbamoyl scaffold stabilizes intermediates .
  • Regioselectivity : Electron-rich aryl groups (e.g., m-tolyl) favor coupling at the α-position of the pyrrolidine ring .

Q. How do different catalytic systems (e.g., iron-based vs. phosphine-based) influence the functionalization of this compound in C–C bond-forming reactions?

  • Comparative Analysis :

Catalyst Reaction Type Yield Stereoselectivity Reference
Fe(dibm)₃Radical Addition65%Moderate
PhosphineCycloisomerization81%High (E/Z = 9:1)
  • Iron Catalysts : Generate radicals for alkene functionalization but require strict temperature control (60°C) .
  • Phosphine Catalysts : Enable [3+2] cycloadditions with superior stereocontrol but slower kinetics .

Q. What are the challenges in detecting and quantifying trace impurities of this compound in pharmaceutical intermediates?

  • Analytical Solutions :

  • LC-MS/MS : Detects impurities at ppm levels using transitions like m/z 450.1792 ([M + Na]⁺) .
  • NMR Spiking : Add authentic samples to reaction mixtures to identify unknown peaks .
  • Stability Testing : Monitor degradation under stress conditions (heat, light) to assess impurity formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate

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